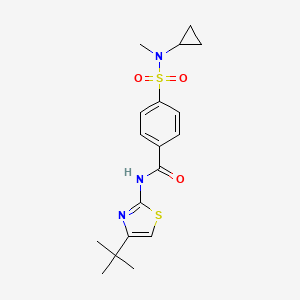
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide is a useful research compound. Its molecular formula is C26H32BrN5O4 and its molecular weight is 558.477. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Bektaş et al. (2007) focuses on the synthesis and antimicrobial activities of some novel triazole derivatives, including compounds structurally related to the specified chemical, demonstrating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
- Abate et al. (2011) explored arylamides hybrids as tools for the development of PET radiotracers, highlighting the role of similar compounds in tumor diagnosis and the advancement of imaging technologies (Abate et al., 2011).
Pharmacological Applications
- Vangveravong et al. (2011) synthesized compounds related to aripiprazole, an antipsychotic and antidepressant, evaluating their affinity at D₂-like dopamine receptors. This underscores the importance of such compounds in developing new treatments for psychiatric disorders (Vangveravong et al., 2011).
Antimicrobial and Antifungal Activities
- Patel and Patel (2010) conducted a synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, indicating the utility of structurally related compounds in addressing antibiotic-resistant infections (Patel & Patel, 2010).
Anticancer Activities
- Nowak et al. (2015) prepared amino- and sulfanyl-derivatives of benzoquinazolinones, evaluating their potential cytotoxicity on cancer cell lines, showcasing the application of similar compounds in cancer research (Nowak et al., 2015).
Neuropharmacology
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for 5-HT1A receptors, illustrating the use of related compounds in neuropharmacological research and receptor visualization (Lacivita et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide, which is synthesized from 4-(4-methoxyphenyl)piperazine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "4-(4-methoxyphenyl)piperazine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate" ], "Reaction": [ "Synthesis of 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid:", "Step 1: 2-aminobenzoic acid is reacted with phosphorus oxychloride (POCl3) in DCM to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with sodium azide (NaN3) in DMF to form 2-azidobenzoic acid.", "Step 3: 2-azidobenzoic acid is reacted with sodium hydride (NaH) in DMF to form 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide:", "Step 1: 4-(4-methoxyphenyl)piperazine is reacted with butyric anhydride in DCM in the presence of TEA to form N-(4-(4-methoxyphenyl)piperazin-1-yl)butanamide.", "Step 2: N-(4-(4-methoxyphenyl)piperazin-1-yl)butanamide is reacted with NHS and DCC in DMF to form N-(4-(4-methoxyphenyl)piperazin-1-yl)butyramide.", "Step 3: N-(4-(4-methoxyphenyl)piperazin-1-yl)butyramide is reacted with propylamine in DMF to form N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide.", "Coupling of intermediates:", "Step 1: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid and N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide are coupled using DCC and NHS in DMF to form the final product.", "Step 2: The crude product is purified using column chromatography with ethyl acetate as the eluent.", "Step 3: The purified product is dried over magnesium sulfate and recrystallized from diethyl ether to obtain the final compound." ] } | |
Numéro CAS |
892286-24-7 |
Nom du produit |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide |
Formule moléculaire |
C26H32BrN5O4 |
Poids moléculaire |
558.477 |
Nom IUPAC |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C26H32BrN5O4/c1-36-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)35/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,35) |
Clé InChI |
QNDXRPIXSKKUGM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



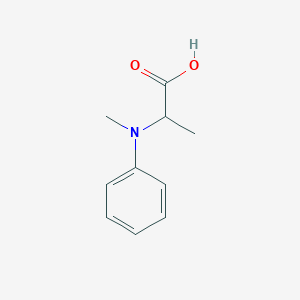


![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)

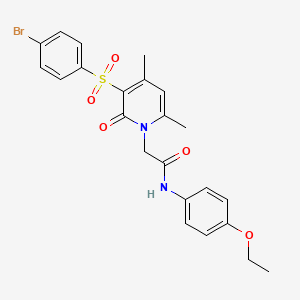
![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)
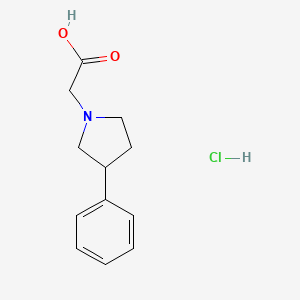

![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)
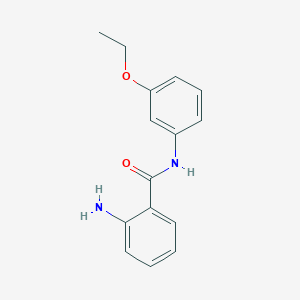
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)
